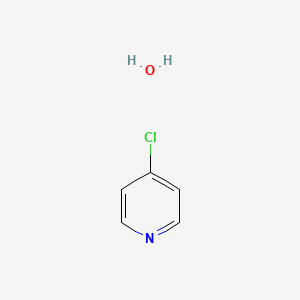

4-Chloropyridine hydrate

Description

Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis

Halogenated pyridine derivatives are fundamental building blocks in the field of organic synthesis, prized for their versatility and utility in constructing a wide array of complex molecules. eurekalert.orgchemrxiv.orgnih.gov The presence of a carbon-halogen bond on the pyridine ring provides a reactive site for numerous subsequent bond-forming reactions, making these compounds valuable synthetic intermediates. chemrxiv.orgnih.gov

Practitioners of synthetic chemistry utilize halopyridines to diversify chemical structures for structure-activity relationship (SAR) studies, which are crucial in the development of new pharmaceuticals and agrochemicals. chemrxiv.org They also serve as a strategic starting point for the total synthesis of complex target molecules. chemrxiv.org Substituted pyridine compounds, including halogenated versions, are frequently used as starting materials in nucleophilic substitution reactions, where the halogen acts as a leaving group. eurekalert.orgwikipedia.org This reactivity allows for the introduction of various functional groups, such as alkyl ethers, alkyl thioethers, and alkylamines, onto the pyridine scaffold. nih.gov

The development of methods for the selective halogenation of pyridines is an active area of research. nih.govresearchgate.net While electrophilic aromatic substitution (EAS) on the electron-deficient pyridine ring can be challenging and often requires harsh conditions chemrxiv.orgnih.gov, innovative strategies have been developed to achieve regioselective halogenation. These methods are critical for accessing specific isomers needed for synthesizing biologically active compounds and advanced materials. chemrxiv.orgnih.gov

Overview of Pyridine-Water Interactions and Hydrate (B1144303) Formation in Heterocyclic Systems

The interaction between pyridine and water is a classic example of hydrogen bonding in heterocyclic systems. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, which can act as a hydrogen bond acceptor. nih.gov Consequently, pyridine interacts with water by forming a hydrogen bond between its nitrogen atom and one of the hydrogen atoms of a water molecule. nih.gov This interaction is a key factor in pyridine's miscibility with water. wikipedia.orgnih.gov

In contrast to pyrrole, where the N-H group acts as a proton donor, pyridine functions as a proton acceptor in its interactions with water. nih.gov Quantum chemical calculations have shown that pyridine forms a stronger hydrogen bond with water compared to pyrrole, which helps to explain its greater solubility in aqueous environments. nih.gov

The formation of crystalline hydrates is a recognized phenomenon for many molecular organic compounds, including N-heterocyclic aromatics. ul.ie These hydrates can be either stoichiometric, containing a definite ratio of water to the host molecule, or non-stoichiometric. The propensity of a heterocyclic compound to form a hydrate is a subject of study in crystal engineering and is of significant practical importance, particularly in the pharmaceutical sciences. ul.ie Studies on libraries of N-heterocyclic aromatic compounds have shown that the presence of strong hydrogen bond acceptors, like the nitrogen in a pyridine ring, is a key factor, though not a simple predictor of hydrate formation or its stoichiometry. ul.ie Various screening methods, such as slurry experiments in water, exposure to humidity, and dynamic vapor sorption, are employed to investigate the tendency of these compounds to form hydrates. ul.ie

Historical Context of Research on 4-Chloropyridine (B1293800) and its Aqueous Chemistry

Research into pyridine halogenation dates back to the late 19th century, although these early methods often required severe reaction conditions. chemrxiv.org The synthesis of specific chloropyridine isomers, such as 4-chloropyridine, has been a subject of ongoing investigation. An early method for preparing 4-chloropyridine from 4-hydroxypyridine (B47283) was described by Wibaut and Broekman, as referenced in a 1951 paper. sciencemadness.org Other historical preparative methods include the dehydroxy-chlorination of 4-pyridinol and the Sandmeyer chlorination of 4-aminopyridine (B3432731). researchgate.net

4-Chloropyridine itself is recognized as an important intermediate, particularly in the medical field. google.com It serves as a precursor for compounds like pyridylmercaptoacetic acid, which is used in the synthesis of cephalosporin (B10832234) antibiotics. nih.gov The reactivity of the 4-chloro substituent towards nucleophiles has been a central theme of its chemistry. nih.govresearchgate.net

The specific study of 4-chloropyridine in its hydrated form is a more contemporary development. The assignment of a unique CAS number (1381947-98-3) to 4-Chloropyridine hydrate distinguishes it from its anhydrous form (CAS number: 626-61-9) and indicates focused research into its properties as a hydrate. nist.govsigmaaldrich.comchemsrc.com The investigation of hydrate formation in heterocyclic systems, including pyridine derivatives, has gained momentum as part of the broader field of crystal engineering and materials science, seeking to understand how water molecules are incorporated into crystal lattices and how this affects the physical and chemical properties of the compound. ul.ie

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H6ClNO |

|---|---|

Molecular Weight |

131.56 g/mol |

IUPAC Name |

4-chloropyridine;hydrate |

InChI |

InChI=1S/C5H4ClN.H2O/c6-5-1-3-7-4-2-5;/h1-4H;1H2 |

InChI Key |

VPSMLQACJQBKOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1Cl.O |

Origin of Product |

United States |

Mechanistic Investigations of 4 Chloropyridine Reactivity in Aqueous Environments

Nucleophilic Aromatic Substitution (SNAr) Pathways of 4-Chloropyridine (B1293800)

4-Chloropyridine readily undergoes nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom at the 4-position is displaced by a nucleophile. The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring facilitates this process by stabilizing the negatively charged intermediate, known as the Meisenheimer complex. vaia.com

The reaction of 4-chloropyridine with nitrogen nucleophiles, such as primary and secondary amines, leads to the formation of substituted 4-aminopyridines. researchgate.net The mechanism typically involves three main steps:

Nucleophilic Attack: The amine nitrogen attacks the carbon atom bonded to the chlorine, leading to the formation of a zwitterionic Meisenheimer complex. vaia.comnih.govresearchgate.net

Proton Transfer: A proton is lost from the attacking nitrogen atom. vaia.com

Leaving Group Expulsion: The chloride ion is eliminated, restoring the aromaticity of the pyridine ring to yield the final 4-aminopyridine (B3432731) product. vaia.com

Hydrazine (B178648) and its derivatives also react with 4-chloropyridine in a similar fashion. For instance, the reaction with hydrazine hydrate (B1144303) can produce 4-hydrazinopyridine. researchgate.netchemicalbook.com The reaction of 4-chloropyridine with hydrazine is of particular interest as it can proceed with both the 2- and 4-isomers. galchimia.com

Table 1: Reaction of 4-Chloropyridine with Various Amines This table is interactive. Click on the headers to sort.

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Dimethylamine | 4-Dimethylaminopyridine | Not specified | vaia.com |

| Primary Amines | Substituted 4-Aminopyridines | Not specified | researchgate.net |

| Secondary Amines | Substituted 4-Aminopyridines | Not specified | researchgate.net |

| Hydrazine Hydrate | 4-Hydrazinopyridine | Methanol | chemicalbook.com |

| N,N-Dimethylhydrazine | 2-Dimethylaminopyridine and 2-Methylaminopyridine | Forcing conditions | core.ac.uk |

The reactivity of 4-chloropyridine towards nucleophiles can be significantly enhanced by protonation of the pyridine nitrogen. researchgate.net This protonation increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. In acidic solutions, the protonated form of 4-chloropyridine is the dominant species, leading to faster reaction rates. ntnu.no The efficacy of pyridinium (B92312) salts in these reactions often correlates inversely with the pKa of the pyridinium species, with pyridines having electron-withdrawing groups exhibiting lower pKa values. google.com

The hydration shell, the layer of water molecules immediately surrounding a solute, plays a crucial role in the reactivity of 4-chloropyridine in aqueous media. Water molecules can stabilize the transition state of the SNAr reaction through hydrogen bonding. researchgate.netmdpi.com This stabilization lowers the activation energy of the reaction, thereby increasing its rate. The dynamics of the hydration shell, including the movement of water molecules in and out of the solvation shells, can influence the frequency of fluctuations of the reacting species. nih.govshaoxc.com Molecular dynamics simulations have shown that the frequency fluctuations of a probe molecule can be primarily influenced by the dynamics of water in the second solvation shell. nih.gov

4-Chloropyridine also reacts with oxygen and sulfur nucleophiles in aqueous or hydrated media. researchgate.net For example, reaction with aqueous sodium hydroxide (B78521) can lead to the formation of 4-hydroxypyridine (B47283). wuxiapptec.com Similarly, reaction with aqueous sodium sulfite (B76179) yields sodium 4-pyridinesulfonate. orgsyn.org The reactivity with sulfur nucleophiles, such as thiols, is also well-documented, leading to the formation of 4-thiopyridine derivatives. researchgate.netsci-hub.se The mechanism is generally analogous to that with nitrogen nucleophiles, proceeding through a Meisenheimer-like intermediate.

Table 2: Reactivity of Halopyridines with Oxygen and Sulfur Nucleophiles This table is interactive. Click on the headers to sort.

| Halopyridine | Nucleophile | Product | Reference |

|---|---|---|---|

| 4-Chloropyridine | Aqueous Sodium Hydroxide | 4-Hydroxypyridine | wuxiapptec.com |

| 4-Chloropyridine | Aqueous Sodium Sulfite | Sodium 4-pyridinesulfonate | orgsyn.org |

| 3-Bromopyridine | Sodium Thiophenoxide | 3-Phenylthiopyridine | sci-hub.se |

| 2-Bromopyridine | Sodium Thiophenoxide | 2-Phenylthiopyridine | sci-hub.se |

Pyridinium intermediates are key to understanding the reactivity of 4-chloropyridine. The formation of N-(4-pyridyl)pyridinium chloride hydrochloride from pyridine and thionyl chloride is a classic example. orgsyn.org This intermediate can then be converted to 4-chloropyridine. google.comprepchem.com More complex pyridinium intermediates, such as N-phosphonium-pyridinium salts, have been shown to be unusually reactive in SNAr reactions, allowing for reactions to occur at ambient temperatures. nih.gov These intermediates enhance the electrophilicity of the pyridine ring, facilitating nucleophilic attack.

Detailed Reaction Mechanisms with Nitrogen Nucleophiles (e.g., Amines, Hydrazine)

Polymerization and Oligomerization Phenomena of 4-Chloropyridine in Water

In aqueous environments, 4-chloropyridine can undergo polymerization to form water-soluble substances. evitachem.com These polymers are characterized as pyridyl-4-chloropyridinium chlorides. researchgate.net This polymerization process is a form of polycondensation that can proceed in a chain-growth manner. researchgate.net The resulting polymer can be hydrolytically decomposed, yielding compounds such as 4-hydroxypyridine and N-(4'-pyridyl)-4-pyridone. researchgate.net The formation of these oligomers and polymers is a significant aspect of 4-chloropyridine's chemistry in water. google.com

Mechanisms of Pyridyl-4-Chloropyridinium Chloride Formation

The polymerization of 4-chloropyridine yields water-soluble compounds identified as pyridyl-4-chloropyridinium chlorides. evitachem.com This reaction involves the self-condensation of 4-chloropyridine molecules. The process is characterized by the slow conversion of 4-chloropyridine into N-(4-pyridyl)-4'-chloropyridinium chloride. researchgate.net The presence of a quaternized pyridine nitrogen in derivatives like 4-chloro-1-methylpyridinium iodide activates the chlorine atom for exchange, enhancing its reactivity compared to 4-chloropyridine. muni.czmdpi.com This increased reactivity facilitates the formation of polymeric chains.

The formation of these polymeric structures is a notable characteristic of 4-chloropyridine's reactivity. The resulting water-soluble substances exhibit the properties of pyridyl-4-chloropyridinium chlorides, which are key intermediates in subsequent hydrolytic decomposition. evitachem.comresearchgate.net

Hydrolytic Decomposition of Polymerisates in Aqueous Solutions

The pyridyl-4-chloropyridinium chlorides formed from the polymerization of 4-chloropyridine are susceptible to rapid decomposition in water. researchgate.net This hydrolytic instability leads to the cleavage of the chlorine atom from the pyridine ring. researchgate.net

Key products identified from the hydrolysis of the polymerisate are 4-hydroxypyridine and N-(4'-pyridyl)-4-pyridone. researchgate.net The formation of these compounds has been confirmed through ultraviolet (U.V.) spectral measurements and the isolation of their picrate (B76445) derivatives. researchgate.net The hydrolytic process is a critical aspect of the polymer's behavior in aqueous environments, leading to the generation of more stable, hydroxylated pyridine derivatives. evitachem.com This decomposition pathway highlights the reactivity of the carbon-chlorine bond in the polymerized structure when exposed to water. The rate of hydrolysis is influenced by factors such as pH and temperature, with the process generally involving the breaking of a bond through reaction with water molecules. kinampark.commdpi.com

| Initial Polymer | Hydrolysis Products | Reference |

| Pyridyl-4-chloropyridinium chlorides | 4-Hydroxypyridine, N-(4'-pyridyl)-4-pyridone | researchgate.net |

Catalytic Reactions Involving 4-Chloropyridine Hydrate as a Reactive Species or Ligand

Metal-Catalyzed Cross-Coupling Reactions in Aqueous or Mixed-Aqueous Systems

4-Chloropyridine serves as a substrate in various metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. eie.grwiley-vch.de These reactions are often facilitated by transition metal catalysts, with palladium being a widely used metal. acs.org While palladium-catalyzed systems are highly effective for aryl bromides, they are generally less effective for the coupling of aryl chlorides like 4-chloropyridine. wiley-vch.de

To address this, alternative catalytic systems have been developed. For instance, a catalyst generated in situ from NiCl2(dppe) and m-TPPTS in a water/dioxane mixture can catalyze the Suzuki coupling of activated aryl chlorides. wiley-vch.de Copper-catalyzed reactions have also gained attention due to copper's low toxicity and cost-effectiveness. researchgate.net The Ullmann-type coupling reactions, traditionally requiring harsh conditions, have been improved by the use of bidentate ligands, allowing the coupling of aryl halides with nucleophiles under milder conditions. researchgate.net

A study on the C-N cross-coupling of 4-chloropyridine with various anilines using a copper(I) catalyst supported on a weakly acidic cation-exchange resin demonstrated good yields of N-(pyridin-4-yl)benzene amines. muni.cz The reactivity was found to be influenced by the electronic nature of the substituents on the aniline (B41778). muni.cz

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

| Suzuki Coupling | NiCl2(dppe)/m-TPPTS | Activated Aryl Chlorides | Biaryls | wiley-vch.de |

| C-N Cross-Coupling | Cu(I) on resin | 4-Chloropyridine, Anilines | N-(pyridin-4-yl)benzene amines | muni.cz |

| Ullmann-Type Coupling | CuI/ligands | Aryl Halides, Nucleophiles | Various | researchgate.net |

Role of Hydration in Ligand-Metal Coordination and Catalytic Activity

The hydration of ligands and metal ions plays a significant role in the coordination chemistry and catalytic activity in aqueous or mixed-aqueous systems. Water molecules can act as ligands, directly coordinating to the metal center and influencing the geometry and electronic properties of the catalytic complex. iucr.org

In the case of nickel(II) complexes with 4-chloropyridine-2,6-dicarboxylate, the presence of water molecules as ligands leads to the formation of triaqua complexes with regular octahedral coordination spheres. iucr.org This contrasts with the corresponding zinc(II) complexes, which form two-dimensional coordination polymers with more irregular geometries. iucr.org The difference in coordination is attributed to the crystal field stabilization effect in the d8 configured Ni(II) ion, which is absent in the d10 configured Zn(II) ion. iucr.org

Electrochemical and Photochemical Transformations in Hydrated Systems

The transformation of 4-chloropyridine in hydrated systems can also be induced by electrochemical and photochemical methods. These techniques offer alternative pathways for the degradation and modification of the compound.

Electrochemical transformations involve the use of an electric current to drive redox reactions. In organic electrochemistry, a working electrode generates the desired product, while a counter electrode facilitates a non-productive reaction, such as hydrogen evolution. nih.gov The electrochemical deprotection of certain groups and the oxidation of aldehydes to amides have been demonstrated in flow reactors, showcasing the potential for controlled and efficient synthesis. rsc.org The reaction between phenol (B47542) and 4-chloropyridine has been studied in a continuous flow reactor, indicating the applicability of these methods to pyridine derivatives. rsc.orgup.ac.za

Photochemical transformations utilize light to initiate chemical reactions. For pyridine and its derivatives, which can absorb UV light, this can lead to the generation of an excited state that reacts with reductive radicals. researchgate.net The photoredox deoxygenation of pyridine N-oxides to pyridines is a useful transformation. acs.org Furthermore, visible light-induced photoredox catalysis can be employed for the hydroxymethylation of pyridine N-oxides, offering a one-step synthesis of valuable pyridine derivatives. acs.org The degradation of pyridine in a sulfite/UV system has been shown to be more effective than UV irradiation alone or a UV/H2O2 process, due to the generation of reductive radicals. researchgate.net

These methods provide powerful tools for the transformation of 4-chloropyridine, with the potential for green and efficient chemical synthesis and degradation processes. nih.govresearchgate.net

| Transformation Type | Method | Key Features | Reference |

| Electrochemical | Flow reactor | Controlled redox reactions, potential for scaling up | rsc.org |

| Photochemical | UV/Sulfite system | Generation of reductive radicals, enhanced degradation | researchgate.net |

| Photoredox Catalysis | Visible light | Deoxygenation and hydroxymethylation of pyridine N-oxides | acs.org |

Advanced Spectroscopic Characterization of 4 Chloropyridine Hydrates and Their Transformations

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for probing the molecular vibrations within a sample. mdpi.com These vibrations are highly sensitive to the chemical environment, making them ideal for analyzing intermolecular forces such as hydrogen bonding in hydrated crystals. mdpi.comnih.gov

Spectroscopic Signatures of Water-Pyridyl Interactions

The interaction between water molecules and the pyridyl nitrogen in 4-chloropyridine (B1293800) hydrates leads to distinct changes in their vibrational spectra. The formation of a hydrogen bond between the water molecule's hydrogen and the lone pair of electrons on the pyridine (B92270) nitrogen (O-H···N) significantly perturbs the vibrational modes of both the water and the pyridine ring.

In FT-IR and Raman spectra, the O-H stretching vibrations of water molecules are particularly informative. In bulk water, these bands are typically broad and located in the 3200-3600 cm⁻¹ region. Upon hydrogen bonding to the pyridine nitrogen, a notable red-shift (a shift to lower frequency) of the O-H stretching band is expected, indicating a weakening of the O-H bond. researchgate.net The magnitude of this shift correlates with the strength of the hydrogen bond.

Furthermore, the vibrational modes of the pyridine ring itself are affected. The ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are sensitive to the electronic changes induced by hydrogen bonding. Adsorption of pyridine onto surfaces with hydroxyl groups, a situation analogous to hydration, has been shown to shift these ring breathing modes to higher wavenumbers. researchgate.net For instance, the strong Raman band of pyridine at 998 cm⁻¹ can shift depending on the nature of its interaction with water molecules. researchgate.net

Infrared spectra of complexes between 4-chloropyridine and hydrogen chloride (a strong proton donor) show very intense bands associated with the motion of the hydrogen-bonded proton. researchgate.net While water is a weaker proton donor than HCl, similar, albeit less pronounced, effects are anticipated in the spectra of 4-chloropyridine hydrates.

Identification of Hydration States and Intermolecular Associates

Vibrational spectroscopy can distinguish between different hydration states (e.g., monohydrate, dihydrate) and other intermolecular associates. Each hydration state possesses a unique crystal lattice with a specific arrangement of molecules and hydrogen bonds, resulting in a characteristic vibrational spectrum.

The presence of multiple, distinct O-H stretching bands can indicate different types of water environments within the crystal structure. For example, some water molecules may be hydrogen-bonded to the pyridyl nitrogen, while others might be involved in water-water hydrogen bonds, forming clusters or layers. rsc.org These different hydrogen-bonding arrangements will give rise to separate O-H vibrational frequencies.

Studies on hydrated piperidines, which are related saturated nitrogen heterocycles, have shown that different hydrates (e.g., monohydrate vs. trihydrate) exhibit unique water layer structures, which are reflected in their vibrational spectra. rsc.org Similarly, for 4-chloropyridine hydrates, distinct spectral features in both the O-H stretching region and the pyridine ring mode region would be expected for different hydration levels. The analysis of these spectra allows for the identification and characterization of the specific hydrate (B1144303) forms present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of molecules in solution and for studying dynamic processes like proton transfer and tautomerism. rsc.orgniscpr.res.inresearchgate.net

¹H and ¹³C NMR Chemical Shift Analysis in Aqueous Solutions

In aqueous solutions, the chemical shifts of the protons (¹H) and carbons (¹³C) of 4-chloropyridine are influenced by hydration. The interaction with water molecules, primarily through hydrogen bonding at the nitrogen atom, alters the electron density distribution within the pyridine ring.

¹H NMR: The protons on the pyridine ring, particularly those ortho and meta to the nitrogen atom (H-2, H-6 and H-3, H-5), are sensitive to these changes. Hydrogen bonding to the nitrogen atom generally leads to a downfield shift (higher ppm values) of the signals for the ortho protons due to the withdrawal of electron density.

¹³C NMR: Similarly, the chemical shifts of the carbon atoms in the pyridine ring are affected. The carbon atoms adjacent to the nitrogen (C-2, C-6) and the carbon bearing the chlorine atom (C-4) are of particular interest. Changes in their chemical shifts upon dissolution in water can provide quantitative information about the extent and nature of the hydration.

Below is a table of typical ¹H and ¹³C NMR chemical shifts for 4-chloropyridine in a non-aqueous solvent (CDCl₃) for comparison. In an aqueous environment (D₂O), shifts would be expected to change due to hydration effects.

| Nucleus | Position | Chemical Shift (δ, ppm) in CDCl₃ |

| ¹H | H-2, H-6 | ~8.30 |

| ¹H | H-3, H-5 | ~7.20 |

| ¹³C | C-2, C-6 | ~149.6 |

| ¹³C | C-3, C-5 | ~128.5 |

| ¹³C | C-4 | ~147.0 |

Investigation of Proton Transfer and Tautomerism in Hydrated Pyridine Derivatives

In certain hydrated pyridine derivatives, especially those with substituents that can participate in tautomerism, NMR spectroscopy is crucial for studying proton transfer dynamics. fu-berlin.de For 4-chloropyridine itself, the primary form is the one depicted. However, in the presence of water, a dynamic equilibrium involving proton transfer from a water molecule to the pyridine nitrogen can occur, forming the 4-chloropyridinium ion and a hydroxide (B78521) ion.

This equilibrium is generally rapid on the NMR timescale. In such cases of fast proton tautomerism, the observed NMR parameters represent a weighted average of the two exchanging forms. fu-berlin.de The position of this equilibrium can be influenced by factors such as temperature, concentration, and the presence of other solutes. For some substituted pyridines, distinct NMR signals for different tautomers can be observed, for instance, in the case of 4-hydroxypyridine (B47283) which exists in equilibrium with its 4-pyridone tautomer. whiterose.ac.uk While less pronounced for 4-chloropyridine, the potential for proton exchange with the aqueous solvent is a key dynamic process that can be investigated using variable temperature NMR or by analyzing line broadening effects.

Use of ¹⁵N NMR for Nitrogen Environment Probes in Solution

¹⁵N NMR spectroscopy, although less sensitive than ¹H NMR due to the low natural abundance of the ¹⁵N isotope, provides a direct probe into the electronic environment of the nitrogen atom. huji.ac.il The chemical shift of the nitrogen in 4-chloropyridine is highly sensitive to its protonation state and hydrogen bonding interactions.

The formation of a hydrogen bond with water will cause a change in the shielding of the nitrogen nucleus, typically resulting in a significant upfield or downfield shift in the ¹⁵N NMR spectrum. This makes ¹⁵N NMR an excellent tool for studying the specifics of water-pyridyl interactions. The chemical shift range for nitrogen is very large, allowing for clear differentiation between subtle changes in its chemical environment. huji.ac.il

In cases of proton transfer to form the pyridinium (B92312) ion, the ¹⁵N chemical shift would change dramatically, providing a clear marker for this process. Studies on substituted pyridine N-oxides have shown that the ¹⁵N chemical shift of the ring nitrogen is very sensitive to substituents and their electronic effects. researchgate.netscispace.com This high sensitivity can be exploited to understand the electronic perturbations caused by hydration in 4-chloropyridine.

UV-Visible Spectroscopy for Electronic Transitions and Complex Formation in Aqueous Environments

UV-Visible spectroscopy is a valuable technique for probing the electronic structure of molecules like 4-chloropyridine in solution. The interaction of ultraviolet and visible light with the molecule induces transitions of electrons from their ground state to higher energy excited states, providing insight into the types of bonding and non-bonding electron orbitals present. bioglobax.com For pyridine and its derivatives, the spectra are typically characterized by electronic transitions involving π electrons in the aromatic ring and non-bonding (n) electrons on the nitrogen atom.

In aqueous solutions, 4-chloropyridine exhibits characteristic absorption bands in the ultraviolet region. These bands are generally broad and arise from π → π* and n → π* transitions. bioglobax.com The aqueous environment can influence the position and intensity of these absorption maxima through solvent-solute interactions, such as hydrogen bonding with the nitrogen atom. While specific UV-Vis spectral data for 4-chloropyridine hydrate is cataloged in standard reference collections, detailed experimental values in aqueous media are often presented in the context of specific research, such as reaction monitoring or complexation studies. nih.govnih.govmdpi.com

The formation of complexes between 4-chloropyridine and other chemical species in an aqueous solution can be effectively monitored using UV-Visible spectroscopy. For instance, studies have shown that 4-chloropyridine can form complexes with metal ions like Cobalt(II) (CoCl₂). nih.gov The formation of these complexes leads to noticeable changes in the electronic spectrum, which can be used to infer the nature and stability of the coordination compounds formed. nih.gov The synthesis of more intricate structures, such as those involving 4-chloropyridine dicarboxylate ligands with cobalt and sodium ions, also relies on spectroscopic analysis to characterize the resulting complex coordination spheres. colab.wsiucr.org

Table 1: Representative Electronic Transitions for Pyridine Derivatives This table provides a generalized view of transitions typical for the pyridine chromophore. Exact wavelengths for this compound may vary based on solvent and concentration.

| Electronic Transition | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π | ~200-270 | Excitation of an electron from a π bonding orbital to a π antibonding orbital within the aromatic ring. |

| n → π | ~270-300 | Excitation of a non-bonding electron from the nitrogen atom to a π antibonding orbital of the ring. This band is often weak and can be sensitive to solvent polarity and pH. |

Mass Spectrometry for Hydrated Cluster Identification and Reaction Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This allows for the precise determination of molecular weights, the elucidation of chemical structures, and the identification of components in a mixture. For 4-chloropyridine, the molecular weight is approximately 113.54 g/mol , which corresponds to a primary peak in its mass spectrum under electron ionization. nist.gov

A key application of mass spectrometry in the study of this compound is the direct identification of hydrated clusters. Research using specialized mass spectrometry techniques has demonstrated the formation of ion clusters between protonated 4-chloropyridine and water molecules in the gas phase. nist.gov These experiments provide direct evidence of the non-covalent interactions that define a hydrated species.

The primary hydrated cluster identified is the 1:1 adduct of protonated 4-chloropyridine and a single water molecule. nist.gov The formation of this cluster can be represented by the following equilibrium:

C₅H₅ClN⁺ + H₂O ⇌ (C₅H₅ClN⁺ • H₂O) nist.gov

Advanced techniques, such as ion mobility spectrometry coupled with mass spectrometry (IMS-MS), can be employed to study the structure, stability, and extent of hydration of such clusters. nih.gov These methods can separate ions based on their size and shape (collision cross-section) in addition to their mass-to-charge ratio, providing deeper insight into the clustering process. nih.gov

Furthermore, mass spectrometry is crucial for identifying reaction intermediates and degradation products of 4-chloropyridine in aqueous solutions. For example, studies on the degradation of related chloropyridine isomers by processes such as photolysis show that the parent compound is transformed into various intermediates before complete mineralization. nih.govresearchgate.net Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are used to separate and identify these transient species, providing a pathway for understanding the transformation mechanisms of this compound in environmental or industrial processes. researchgate.netresearchgate.net

Table 2: Identified and Potential Mass Spectrometry Adducts and Fragments of 4-Chloropyridine in Aqueous Systems

| Species | Formula | Description | Supporting Evidence/Technique |

|---|---|---|---|

| 4-Chloropyridine Molecular Ion | [C₅H₄ClN]⁺ | The parent ion of the anhydrous molecule. | Electron Ionization MS nist.gov |

| Protonated 4-Chloropyridine | [C₅H₅ClN]⁺ | The protonated molecule, often formed in electrospray ionization (ESI) or chemical ionization (CI). | Pulsed High-Pressure Mass Spectrometry (PHPMS) nist.gov |

| Hydrated Protonated Cluster | [C₅H₅ClN⁺ • H₂O] | A non-covalent cluster of protonated 4-chloropyridine with one water molecule. | Ion Clustering Data (PHPMS) nist.gov |

| Reaction Intermediates | Variable | Products formed during chemical or photochemical degradation in water, such as hydroxypyridines or other derivatives. | GC-MS, LC-MS (inferred from studies on isomers) nih.govresearchgate.netresearchgate.net |

Computational and Theoretical Investigations of 4 Chloropyridine Hydrate Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4-Chloropyridine (B1293800) hydrate (B1144303). These methods model the molecule at the electronic level, offering a granular view of its structure and potential for chemical interaction.

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to determine the equilibrium geometry and vibrational modes of molecules. For 4-Chloropyridine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular structure. researchgate.netresearchgate.net These calculations predict bond lengths, bond angles, and dihedral angles with high accuracy, closely matching experimental data where available. rsc.org

The presence of water molecules in 4-Chloropyridine hydrate introduces hydrogen bonding, which significantly influences the geometry. DFT can model these interactions, showing how the pyridine (B92270) nitrogen and the chlorine atom act as hydrogen bond acceptors, affecting the planarity and bond parameters of the pyridine ring. rsc.org

Vibrational frequency calculations using DFT help in assigning the bands observed in infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which, when compared to experimental spectra, allows for a detailed assignment of vibrational modes, such as C-H stretching, C-C ring vibrations, and the C-Cl stretching mode. nih.gov The inclusion of explicit water molecules in the calculation is crucial for accurately representing the shifts in vibrational frequencies due to hydration.

Table 1: Calculated Geometric Parameters of 4-Chloropyridine (Example) Note: This table is illustrative. Actual values depend on the specific level of theory (functional/basis set) and the hydration state.

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C-Cl | 1.745 |

| C-N | 1.334 |

| C-C (adjacent to N) | 1.392 |

| C-C (adjacent to C-Cl) | 1.385 |

| C-N-C | 117.0 |

Ab Initio Methods for High-Accuracy Electronic Properties

For even higher accuracy in electronic properties, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are utilized. acs.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive than DFT, provide benchmark-quality data on electronic energies, ionization potentials, and electron affinities. acs.orgnih.gov

For this compound, these calculations can precisely determine the interaction energies between the solute and water molecules, including the contributions of dispersion and electrostatic forces. ucla.edu Ab initio studies on related pyridine-halogen complexes have demonstrated their power in dissecting the nature of the chemical bond and non-covalent interactions. acs.org These high-level calculations are essential for validating the results from more cost-effective DFT methods and for building a fundamental understanding of the electronic structure. acs.org

Frontier Molecular Orbital (FMO) Analysis in Hydrated Environments

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and localization of these orbitals indicate the molecule's ability to donate and accept electrons, respectively. mdpi.com

In 4-Chloropyridine, the HOMO is typically a π-orbital distributed over the pyridine ring, while the LUMO is a π*-antibonding orbital. The presence of the electron-withdrawing chlorine atom and the pyridine nitrogen generally lowers the energy of both the HOMO and LUMO compared to benzene. A hydrated environment further influences these orbitals. Water molecules, acting as hydrogen bond donors to the pyridine nitrogen, can stabilize the molecule and alter the energies of the frontier orbitals. researchgate.netmdpi.com

The HOMO-LUMO energy gap (EL-H) is a critical parameter for chemical reactivity and stability. mdpi.com A smaller gap suggests higher reactivity. Computational studies on similar amino-chloropyridine derivatives show how substituents and intermolecular interactions modulate this gap. researchgate.netmdpi.com For this compound, the interaction with water is expected to perturb the HOMO and LUMO energies, which can be quantified through calculations that include solvent effects, either implicitly (continuum models) or explicitly (including water molecules). mdpi.com

Table 2: Example FMO Data for a Chloropyridine Derivative Source: Adapted from data on 2-amino-4-chloropyridine. mdpi.com

| Molecular Orbital | Energy (eV) |

|---|---|

| EHOMO | -5.82 to -6.10 |

| ELUMO | -0.47 to -3.01 |

Molecular Electrostatic Potential (MEP) Mapping to Identify Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive behavior of a molecule. mdpi.com It illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. acs.org The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

For 4-Chloropyridine, the MEP map typically shows a region of negative potential (usually colored red or yellow) around the nitrogen atom, corresponding to its lone pair of electrons. This site is the primary target for electrophilic attack and hydrogen bonding. mdpi.comacs.org Conversely, regions of positive potential (blue) are found around the hydrogen atoms. The chlorine atom presents a more complex picture, with a region of positive potential along the C-Cl bond axis (a "sigma-hole"), making it a potential site for halogen bonding, alongside the negative potential around its equatorial region. acs.org In a hydrated state, water molecules will orient themselves to interact with these electron-rich and electron-poor regions, an interaction that can be clearly visualized and quantified with MEP analysis. mdpi.com

Simulation of Reaction Mechanisms in Aqueous Phase

Computational modeling is instrumental in mapping out the detailed pathways of chemical reactions, providing insights into transition states and intermediates that are often difficult to observe experimentally.

Computational Elucidation of Nucleophilic Aromatic Substitution Pathways

4-Chloropyridine is a classic substrate for nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom is displaced by a nucleophile. vaia.comnih.gov The electron-withdrawing effect of the ring nitrogen activates the C4 position for nucleophilic attack. vaia.com

Computational studies, often using DFT, can elucidate the SNAr mechanism in the aqueous phase. researchgate.net The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. vaia.com Theoretical calculations can model this entire reaction coordinate:

Nucleophilic Attack: The initial approach of the nucleophile (e.g., OH⁻, NH₃) to the C4 carbon.

Transition State 1 (TS1): The energy barrier for the formation of the C-nucleophile bond.

Meisenheimer Intermediate: The formation of the tetrahedral, resonance-stabilized anionic intermediate. The negative charge is delocalized onto the electronegative nitrogen atom, which is a key stabilizing feature.

Transition State 2 (TS2): The energy barrier for the cleavage of the C-Cl bond.

Product Formation: The expulsion of the chloride ion to yield the substituted pyridine.

Modeling the Influence of Solvent Polarity and Hydration on Reaction Kinetics

Computational models are crucial for understanding how solvent environments, particularly water in the case of hydrates, influence the kinetics of chemical reactions involving 4-chloropyridine. The polarity of the solvent and specific hydration effects can significantly alter reaction pathways and rates by stabilizing transition states and reactive intermediates. springernature.com

Theoretical studies have demonstrated that the reactivity of 4-chloropyridine is substantially enhanced in polar, protic environments like water. nih.gov This is largely due to the protonation of the pyridine nitrogen, which greatly increases the electrophilicity of the aromatic ring and facilitates nucleophilic substitution at the C4 position. Computational modeling and experimental results show a dramatic increase in reaction rates upon N-methylation or protonation, which mimics the effect of a highly polar, hydrogen-bonding solvent. For instance, the reaction rate of N-methyl-4-chloropyridine with a thiol nucleophile is enhanced by approximately 4500-fold compared to its neutral counterpart. nih.gov This "switching on" of reactivity highlights the critical role of hydration in promoting reactions where 4-chloropyridine acts as an electrophile. nih.gov

The choice of solvent is a key determinant for the success of many organic syntheses, yet it is often guided by empirical observations rather than a deep molecular-level understanding. springernature.com Computational methods, ranging from simple continuum models that approximate the solvent as a polarizable field to more sophisticated ab initio molecular dynamics (AIMD) and Machine Learning Potentials (MLPs), are being developed to provide a more detailed picture. springernature.com These models can simulate the explicit interactions between solute and solvent molecules, offering insights into how hydration shells around the 4-chloropyridine molecule affect its stability and reactivity. For example, polar solvents like water are known to stabilize charged intermediates, such as the Meisenheimer complex formed during nucleophilic aromatic substitution, thereby lowering the activation energy and accelerating the reaction. vaia.com

Table 1: Second-Order Rate Constants for the Reaction of Various Electrophiles with Thiophenol This table illustrates the significant increase in reactivity for 4-chloropyridine upon N-methylation, a state promoted by hydrating environments.

| Electrophile | Rate Constant (M⁻¹s⁻¹) | Fold Increase vs. 4-Chloropyridine |

|---|---|---|

| Acrylamide | (2.5 ± 0.1) × 10⁻³ | ~0.2x |

| 4-Chloropyridine | (1.2 ± 0.2) × 10⁻² | 1x |

| N-Methyl-4-chloropyridine | 54 ± 7 | ~4500x |

Data sourced from kinetic studies with thiophenol at pH 7.5. nih.gov

Theoretical Studies on Intermolecular Interactions in Hydrated Systems

In the solid state, particularly in its hydrated form, the crystal packing and physicochemical properties of 4-chloropyridine are governed by a complex network of intermolecular interactions. Computational studies are indispensable for dissecting these forces, which include hydrogen bonding, halogen bonding, and π-stacking. Understanding these interactions is key to predicting crystal structures and properties.

Prediction and Characterization of Hydrogen Bonding Networks

In this compound, water molecules play a central role in establishing an extensive hydrogen-bonding network. Theoretical models are used to predict and characterize these networks, which are fundamental to the stability of the crystalline structure. rsc.org Computational approaches, such as those based on Density Functional Theory (DFT), can calculate the geometries and energies of these bonds. rsc.org

Computational tools that assess hydrogen-bond propensity (HBP) can be used to predict the most likely interactions to form in a multicomponent crystal, such as a hydrate. researchgate.netmdpi.com These methods analyze databases of known crystal structures to determine the statistical likelihood of a particular hydrogen bond forming over others. mdpi.com For this compound, such analyses would predict strong O-H···N(pyridine) and O-H···O(water) interactions as the primary drivers of the crystal packing.

Table 2: Common Hydrogen Bond Interactions Relevant to Hydrated Systems

| Donor (D) | Acceptor (A) | Interaction | Typical D···A Distance (Å) | Nature |

|---|---|---|---|---|

| O-H (Water) | N (Pyridine) | O-H···N | ~2.6 - 2.8 | Strong, Directional |

| O-H (Water) | O (Water) | O-H···O | ~2.7 - 2.8 | Strong, Directional |

| N⁺-H (Pyridinium) | O (Water) | N⁺-H···O | ~2.6 - 2.7 | Strong, Charge-Assisted |

| C-H (Pyridine) | O (Water) | C-H···O | ~3.0 - 3.5 | Weak, Electrostatic |

Data represents typical ranges observed in organic crystal structures. rsc.org

Analysis of Halogen Bonding (XB) Interactions with Water and Other Molecules

The chlorine atom in 4-chloropyridine is not merely a site for substitution but can also act as a halogen bond (XB) donor. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-Cl covalent bond. nih.govnih.gov

Computational studies using DFT have been performed to quantify the electrostatic potential of halogenated pyridine derivatives. These calculations reveal that the σ-hole on the chlorine atom in a chloropyridine ring is significantly positive, making it a viable XB donor. nih.gov The strength of this σ-hole, and thus the halogen bond, is enhanced when the pyridine ring is protonated or N-alkylated, as occurs in an acidic or hydrated environment. nih.govacs.org This positive charge induction increases the electron-withdrawing effect on the chlorine atom, making its σ-hole more positive. acs.org

In this compound, the chlorine atom can form C-Cl···O halogen bonds with the oxygen atom of a water molecule, which acts as the XB acceptor. These interactions, while often weaker than conventional hydrogen bonds, are highly directional and play a significant role in determining the crystal architecture. nih.gov Quantum chemical calculations show a direct correlation between the magnitude of the σ-hole's maximum electrostatic potential (Vmax) and the strength of the resulting halogen bond. acs.org

Table 3: Calculated Maximum Electrostatic Potential (Vmax) for Halogen Atoms on Pyridine Rings

| Halogen on Pyridine Ring | Vmax (kJ mol⁻¹e⁻¹) |

|---|---|

| Chlorine | ~360 |

| Bromine | ~400 |

| Iodine | ~435 |

Vmax values calculated via DFT for N-benzyl-3-halogenopyridinium cations, illustrating the trend in halogen bond donor strength. nih.gov

Assessment of π-Stacking and Other Non-Covalent Interactions

The aromatic ring of 4-chloropyridine allows for π-stacking interactions, which are non-covalent forces between aromatic systems. These interactions are crucial for the stabilization of crystal structures. nih.gov Computational methods like DFT with dispersion corrections (DFT-D) or high-level ab initio calculations are used to accurately model the geometry and energetics of these interactions. arxiv.org

In the crystal structure of this compound, π-stacking can occur between adjacent pyridine rings. The presence of water molecules can influence these interactions by being positioned between the aromatic layers or adjacent to them, potentially altering the typical face-to-face or offset stacking geometries. researchgate.net Theoretical calculations have shown that π-stacking interactions can contribute significantly to the lattice energy of a crystal. mdpi.com For example, studies on related molecules show that interaction energies for stacked dimers can range from -4 to -6 kcal/mol. chemrxiv.org

Table 4: Representative Interaction Energies of Non-Covalent Interactions

| Interaction Type | System Example | Interaction Energy (kcal/mol) |

|---|---|---|

| CH–π Stacking | Galactose-Tryptophan | -6.1 (Average) |

| π–π Stacking | Stacked Naphthalene Dimer | ~ -4.1 |

| Hydrogen Bonding | Galactose-Tryptophan | -4.4 (Average) |

Energies are derived from high-level computational studies and serve as illustrative examples of the relative strengths of these interactions. arxiv.orgchemrxiv.org

Supramolecular Chemistry and Crystallographic Analysis of 4 Chloropyridine Hydrates and Derivatives

Crystal Engineering of 4-Chloropyridine-Containing Hydrates

The study of cocrystals, which are multicomponent crystals formed between two or more different molecules, is a significant area within crystal engineering. usm.mynih.gov For instance, cocrystallization of 4-chloropyridine (B1293800) derivatives with organic acids has been explored to understand the role of substituents in directing supramolecular assemblies. mdpi.com The resulting structures can be influenced by factors such as the position of the chloro-group and the pKa values of the interacting components. mdpi.com

Single Crystal X-ray Diffraction Studies of Hydrated Complexes

Single crystal X-ray diffraction (SC-XRD) is an indispensable technique for the precise determination of the three-dimensional arrangement of atoms within a crystal. uhu-ciqso.es This method provides detailed information on bond lengths, bond angles, and the nature of intermolecular interactions, which are fundamental to understanding the structure of 4-chloropyridine hydrates. uhu-ciqso.esspringernature.com

Through SC-XRD, various hydrated complexes involving 4-chloropyridine derivatives have been characterized. For example, the crystal structure of triaqua(4-chloropyridine-2,6-dicarboxylato)nickel(II) has been determined, revealing a regular octahedral coordination sphere around the nickel cation. iucr.org In another study, the structure of a monohydrate of 4-chloro pyridine-2,6-dicarboxylic acid was reported and compared to other hydrated forms. soton.ac.ukresearchgate.net These studies demonstrate the capability of SC-XRD to elucidate the specific roles of both the 4-chloropyridine moiety and the water molecules in the crystal lattice. soton.ac.ukiucr.orgresearchgate.net The analysis of these crystal structures provides insights into how hydration influences the formation of different solid-state architectures. soton.ac.ukresearchgate.net

Table 1: Crystallographic Data for Selected 4-Chloropyridine Containing Hydrated Complexes

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Triaqua(4-chloropyridine-2,6-dicarboxylato)nickel(II) | [Ni(C₇H₂ClNO₄)(H₂O)₃] | Orthorhombic | Pnma | iucr.org |

| Monohydrate of 4-chloro pyridine-2,6-dicarboxylic acid | C₇H₃ClNO₄·H₂O | Not Specified | Not Specified | soton.ac.ukresearchgate.net |

| Diaquabis(4-chloropyridine)bis(isothiocyanato)cobalt(II) | [Co(NCS)₂(C₅H₄ClN)₂(H₂O)₂] | Monoclinic | P2₁/c | iucr.org |

Note: This table is populated with representative data and is not exhaustive.

Role of Water Molecules in Forming Extended Hydrogen-Bonded Networks

Water molecules are pivotal in the architecture of hydrated crystals, acting as bridges that connect different components through hydrogen bonds. rsc.orgictp.it In 4-chloropyridine hydrates, water molecules can interact with the nitrogen atom of the pyridine (B92270) ring, the chloro substituent, and other functional groups present in co-formers, leading to the formation of intricate and extended hydrogen-bonded networks. rsc.orgrsc.org

Formation and Characterization of Supramolecular Assemblies in Aqueous Media

The principles of supramolecular chemistry govern the spontaneous organization of molecules into well-defined, non-covalently bonded structures. chemicalbook.com In aqueous media, the hydrophobic and hydrophilic interactions, along with hydrogen bonding and other non-covalent forces, play a crucial role in the formation of these assemblies. For 4-chloropyridine and its derivatives, the pyridine nitrogen offers a site for hydrogen bonding and coordination to metal ions, making it a valuable component in the construction of supramolecular architectures. canterbury.ac.nz

The self-assembly process in solution can lead to the formation of various structures, from simple dimers to complex three-dimensional networks. chemrxiv.org The characterization of these assemblies often involves a combination of techniques, including spectroscopy and X-ray diffraction, to elucidate their structure and properties in both the solid state and solution. mdpi.comresearchgate.net

Pyridyl-Based Supramolecular Synthons

Supramolecular synthons are robust and predictable non-covalent interactions that serve as building blocks for the rational design of crystal structures. nih.gov In the context of 4-chloropyridine, the pyridyl group is a key functional moiety for forming reliable supramolecular synthons. A common and well-studied example is the acid-pyridine heterosynthon, formed through a strong O—H···N hydrogen bond between a carboxylic acid and the pyridine nitrogen. usm.mynih.gov

These synthons guide the self-assembly of molecules into predictable patterns, such as chains or sheets. rsc.org The reliability of these interactions makes them a cornerstone of crystal engineering. mdpi.com The study of cocrystals of 4-chloropyridine derivatives with various carboxylic acids has provided significant insights into the competition and cooperation between different types of intermolecular interactions, including hydrogen and halogen bonds, in directing the final supramolecular architecture. mdpi.com The predictability of these synthons is essential for the design of new materials with specific properties. nih.gov

Aggregation Studies and Intermolecular Pt···π Interactions in Hydrated Conditions

In aqueous environments, platinum(II) complexes containing pyridine-based ligands, including 4-chloropyridine, can exhibit aggregation behavior driven by weak intermolecular forces. chemrxiv.orgresearchgate.net Among these, Pt···π interactions, where the platinum center interacts with the π-system of an aromatic ring, and π-π stacking interactions are particularly significant. rsc.org These interactions can lead to the formation of supramolecular assemblies with distinct photophysical properties. researchgate.netrsc.org

The aggregation process is often sensitive to the solvent environment and the specific nature of the ligands. researchgate.net In hydrated conditions, water molecules can influence the extent of aggregation by mediating intermolecular interactions. chemrxiv.org The formation of these aggregates can be studied using various spectroscopic techniques, and computational methods like Density Functional Theory (DFT) can provide insights into the nature and energetics of the intermolecular interactions. rsc.org For example, studies on luminescent Pt(II) complexes have shown that ligand exchange reactions in solution can lead to the formation of new supramolecular structures with altered properties. chemrxiv.org

Influence of Hydration on Crystal Packing and Molecular Conformation

In the case of 4-chloropyridine and its derivatives, hydration can lead to the formation of different polymorphic or pseudopolymorphic forms, each with unique crystal packing arrangements. soton.ac.ukresearchgate.net The flexibility of the hydrogen bonding involving water allows for a variety of structural motifs, which in turn affects the physical properties of the crystalline material. rsc.org Understanding the influence of hydration is therefore critical for controlling the solid-state structure and properties of these compounds.

The comparison between anhydrous and hydrated crystal structures of the same compound often reveals significant differences in their packing and intermolecular interactions. soton.ac.uk For example, a study on pyridine-2,6-dicarboxylic acid reported that a dihydrate structure exhibited a different solid-state architecture compared to the previously published monohydrate crystal. soton.ac.ukresearchgate.net This highlights the "structure-directing" role that water can play. In complexes of 4-chloropyridine, water molecules can coordinate directly to a metal center or act as space-filling molecules that link different parts of the structure through hydrogen bonds, thereby influencing the conformation of the 4-chloropyridine ligand itself. iucr.orgiucr.org

4 Chloropyridine Hydrate As a Versatile Synthetic Building Block in Academic Research

Precursor to Functionalized Pyridine (B92270) Systems

The strategic placement of the chlorine atom in 4-chloropyridine (B1293800) hydrate (B1144303) allows for its displacement by a variety of nucleophiles, providing a gateway to a wide range of substituted pyridines. This section will detail its application in the synthesis of aminopyridines, carboxylic acids and esters, cyano- and aldehyde-functionalized pyridines, as well as sulfonates and thioethers.

The reaction of 4-chloropyridine with primary and secondary amines is a direct and widely used method for the synthesis of substituted 4-aminopyridines. researchgate.net This nucleophilic aromatic substitution reaction typically proceeds by heating 4-chloropyridine with an excess of the amine, which can also serve as the solvent. The reaction can be facilitated by the use of a base to neutralize the hydrochloric acid formed during the reaction. youtube.com

Recent research has also explored catalyst- and solvent-free conditions, as well as microwave-assisted synthesis to improve reaction times and yields. For instance, the reaction of 4-chloropyridine with aniline (B41778) has been shown to proceed in high yield in the presence of 3,5-bis(trifluoromethyl)phenol (B1329299) as a catalyst. researchgate.net The versatility of this reaction allows for the introduction of a wide range of alkyl and aryl amino groups at the 4-position of the pyridine ring, leading to the formation of compounds with diverse biological activities. 4-Amino-2-chloropyridine (B126387), an important intermediate for pharmaceuticals and agrochemicals, can be synthesized through various methods, including the nitration and subsequent reduction of 2-chloropyridine. chemicalbook.com

Table 1: Synthesis of Substituted 4-Aminopyridines from 4-Chloropyridine

| Amine | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Aniline | 50 mol % 3,5-bis(trifluoromethyl)phenol, 130°C, 18 h | 4-Anilinopyridine | 92% researchgate.net |

| Aniline | Neat, 130°C, 18 h | 4-Anilinopyridine | 83% researchgate.net |

| Aniline | DMSO, 130°C, 18 h | 4-Anilinopyridine | 80% researchgate.net |

| Various primary and secondary amines | Heat | Substituted 4-aminopyridines | General reaction researchgate.net |

4-Chloropyridine can be converted into pyridine-4-carboxylic acid (isonicotinic acid) and its esters, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. One common approach involves the formation of a Grignard reagent from 4-chloropyridine, followed by carboxylation with carbon dioxide. researchgate.net However, the preparation of Grignard reagents from halopyridines can be challenging.

Alternatively, palladium-catalyzed carbonylation reactions of 4-chloropyridine in the presence of an alcohol provide a direct route to the corresponding esters. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base in an alcoholic solvent under a carbon monoxide atmosphere. This method offers a versatile and efficient way to introduce a carboxylic ester functionality at the 4-position of the pyridine ring. Isonicotinic acid itself can be produced commercially by the ammoxidation of 4-picoline followed by hydrolysis of the resulting nitrile. wikipedia.org

Table 2: Synthesis of Pyridine-4-Carboxylic Acid Derivatives

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| 4-Picoline | 1. Ammoxidation (O₂, NH₃, catalyst) 2. Hydrolysis | Isonicotinic acid wikipedia.org |

| Isonicotinic acid | Ethanol, Sulfuric acid, Reflux | Ethyl isonicotinate (B8489971) researchgate.net |

The introduction of a cyano group at the 4-position of the pyridine ring can be achieved through the palladium-catalyzed cyanation of 4-chloropyridine. nih.govgoogle.com This reaction typically involves the use of a palladium catalyst, a phosphine ligand, and a cyanide source, such as zinc cyanide or potassium ferrocyanide. researchgate.netrsc.org The use of non-toxic cyanide sources like potassium ferrocyanide is a significant advantage in terms of safety and environmental considerations. nih.gov

The synthesis of pyridine-4-carbaldehyde from 4-chloropyridine is less direct. A common laboratory-scale synthesis involves the conversion of 4-chloropyridine to a Grignard or organolithium reagent, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). researchgate.net Another approach involves the oxidation of 4-picoline. chempanda.com

Table 3: Synthesis of 4-Cyano and 4-Formyl Pyridine Derivatives

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| 4-Chloropyridine | Pd₂(dba)₃, dppf, Zn, Zn(CN)₂ | 4-Cyanopyridine researchgate.net |

| (Hetero)aryl chlorides | Pd catalyst, K₄[Fe(CN)₆]·3H₂O | (Hetero)aryl nitriles nih.gov |

| 4-Picoline | Oxidation | Pyridine-4-carbaldehyde chempanda.com |

4-Chloropyridine serves as a precursor for the synthesis of pyridine sulfonates and thioethers. The introduction of a sulfonate group can be achieved through chlorosulfonation. For the synthesis of thioethers, 4-chloropyridine can be reacted with various thiols or their corresponding sodium salts in a nucleophilic aromatic substitution reaction. nih.gov This reaction is often carried out in a polar aprotic solvent such as DMF or DMSO. The reaction of 4-chloropyridine with mercaptoacetic acid, for example, yields pyridylmercaptoacetic acid, a precursor to cephalosporin (B10832234) antibiotics. nih.gov The synthesis of 4-alkylthio- and 4-arylthio-pyridines can also be achieved by the regiospecific attack of thioalkoxide ions on N-(4-oxopyridin-1-yl)pyridinium salts. rsc.org

Table 4: Synthesis of Pyridine Thioethers from 4-Chloropyridine

| Thiol | Reaction Conditions | Product | Application |

|---|---|---|---|

| Mercaptoacetic acid | Nucleophilic substitution | Pyridylmercaptoacetic acid | Precursor for cephalosporin antibiotics nih.gov |

| Various thiols/thiolates | Nucleophilic substitution | 4-Alkyl/Arylthiopyridines | General building blocks nih.gov |

Role in the Construction of Complex Heterocyclic Scaffolds

Beyond its use as a precursor to simple functionalized pyridines, 4-chloropyridine hydrate is a valuable building block for the construction of more complex heterocyclic scaffolds. Its ability to participate in cross-coupling reactions and nucleophilic substitutions allows for its integration into a wide variety of molecular architectures, including those with significant biological activity.

The 4-pyridyl moiety is a common structural motif in many bioactive molecules due to its ability to form hydrogen bonds and participate in other non-covalent interactions with biological targets. 4-Chloropyridine serves as a key starting material for the introduction of this important pharmacophore. It is used in the synthesis of a variety of compounds, including kinase inhibitors, which are a major class of anticancer drugs. nbinno.commdpi.com The chlorine atom can be displaced by various nucleophiles to append the pyridine ring to a larger molecular scaffold, or it can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reaction, to form carbon-carbon bonds.

In the field of agrochemicals, 4-chloropyridine derivatives are used as intermediates in the synthesis of herbicides and pesticides. nbinno.comnbinno.com For example, 4-amino-2-chloropyridine is a key intermediate in the synthesis of the plant growth regulator forchlorfenuron. chemicalbook.com The versatility of 4-chloropyridine as a building block allows for the systematic modification of molecular structures to optimize their biological activity and properties, making it an invaluable tool in drug discovery and agrochemical research.

Table 5: Examples of Bioactive Molecules and Agrochemicals Derived from Chloropyridine Intermediates

| Intermediate | Application Area | Example of Final Product/Target Class |

|---|---|---|

| 4-Chloropyridine-2-carboxamide | Pharmaceuticals | Kinase inhibitors, antibacterial agents nbinno.com |

| 4-Amino-2-chloropyridine | Agrochemicals | Forchlorfenuron (plant growth regulator) chemicalbook.com |

| 4-Chloropyridine | Pharmaceuticals | Precursor for cephalosporin antibiotics nih.gov |

| 4-Chloropyridine | Pharmaceuticals | Choline kinase inhibitors mdpi.com |

Utilization in Multi-Step Organic Synthesis for Target Compound Development

This compound, and its more stable hydrochloride salt, serves as a crucial and versatile starting material in the multi-step synthesis of complex, high-value organic molecules, particularly in the field of medicinal chemistry. The reactivity of the C4 position, activated by the electron-withdrawing nature of the pyridine nitrogen, makes the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This initial substitution is often the gateway to constructing elaborate molecular architectures. Furthermore, the pyridine ring itself can be subsequently modified, for instance, through reduction (hydrogenation) to a piperidine (B6355638) ring, allowing for the introduction of three-dimensional complexity. These strategic transformations enable chemists to build intricate scaffolds from a simple, commercially available precursor.

Academic research provides numerous examples of its application in the development of pharmaceutically active compounds and key intermediates. The following sections detail the multi-step synthetic sequences for two notable target compounds, illustrating the utility of 4-chloropyridine as a foundational building block.

Synthesis of a Key Intermediate for Crizotinib

Crizotinib is an anaplastic lymphoma kinase (ALK) and c-Met inhibitor used in cancer therapy. A key intermediate in its synthesis is 4-(4-iodo-1H-pyrazol-1-yl)piperidine. A robust, multi-kilogram scale synthesis of this intermediate has been developed starting from 4-chloropyridine hydrochloride. researchgate.net This three-step process highlights both the initial SNAr reaction and a subsequent transformation of the pyridine ring.

The synthesis begins with a nucleophilic aromatic substitution, where 4-chloropyridine hydrochloride is reacted with 1H-pyrazole. This reaction displaces the chlorine atom to form 4-(1H-pyrazol-1-yl)pyridine hydrochloride. The second step involves the hydrogenation of the pyridine ring to a piperidine ring using a platinum(IV) oxide catalyst under a hydrogen atmosphere. The final step is the regioselective iodination of the pyrazole (B372694) ring at the C4 position using N-iodosuccinimide (NIS) to yield the target intermediate. researchgate.net

The detailed research findings for this multi-step synthesis are summarized in the table below.

Interactive Data Table: Synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 4-Chloropyridine hydrochloride | 1H-pyrazole, Acetonitrile, Reflux, 24h; then Diisopropylethylamine | 4-(1H-Pyrazol-1-yl)pyridine hydrochloride | 64 | researchgate.net |

| 2 | 4-(1H-Pyrazol-1-yl)pyridine hydrochloride | H₂, Platinum(IV) oxide, Acetic acid, 60 °C, 24h | 4-(1H-Pyrazol-1-yl)piperidine | 85 | researchgate.net |

| 3 | 4-(1H-Pyrazol-1-yl)piperidine | N-Iodosuccinimide (NIS), Acetonitrile, 20 °C, 1h | 4-(4-Iodo-1H-pyrazol-1-yl)piperidine | 98 | researchgate.net |

Synthesis of the Antibiotic Cephapirin

4-Chloropyridine is also a precursor in the synthesis of first-generation cephalosporin antibiotics, such as Cephapirin. The synthesis involves the initial preparation of a key side-chain precursor, S-(pyridin-4-yl)thioglycolic acid, which is then coupled with the core cephalosporin scaffold.

The first step is a nucleophilic substitution reaction where 4-chloropyridine is treated with mercaptoacetic acid. This reaction yields S-(pyridin-4-yl)thioglycolic acid. This intermediate contains the necessary pyridylthioacetyl side chain. This side chain is then activated and coupled to the amino group of 7-aminocephalosporanic acid (7-ACA), the core structural component of many cephalosporin antibiotics, to form the final product, Cephapirin.

The detailed research findings for this synthetic pathway are outlined in the table below.

Interactive Data Table: Synthesis of Cephapirin

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 4-Chloropyridine | Mercaptoacetic acid | S-(Pyridin-4-yl)thioglycolic acid | N/A | acs.org |

| 2 | 7-Aminocephalosporanic acid (7-ACA) & S-(Pyridin-4-yl)thioglycolic acid | Dicyclohexylcarbodiimide (DCC), Acetone, Room Temperature | Cephapirin | N/A |

Future Research Trajectories in 4 Chloropyridine Hydrate Chemistry

Exploration of Novel Hydrate (B1144303) Architectures and Their Tunable Properties

Future research will focus on the deliberate design and synthesis of new crystalline forms of 4-Chloropyridine (B1293800) that incorporate water molecules into their lattice, known as hydrates or cocrystals. mdpi.com The field of crystal engineering provides the tools to move beyond incidental hydrate formation toward the creation of "hydrate architectures" with predictable structures and tunable properties. researchoutreach.org

A primary objective is to systematically investigate how 4-Chloropyridine and water co-assemble under various crystallization conditions (e.g., temperature, solvent, and pressure). The ability of the pyridine (B92270) nitrogen to act as a hydrogen bond acceptor is a key factor in the formation of organic crystal hydrates. researchgate.net Researchers will aim to construct a phase diagram detailing the stable and metastable hydrate forms of 4-Chloropyridine. This exploration is expected to reveal diverse structural motifs, from simple layered structures, where water molecules form bridges between 4-Chloropyridine units, to more complex, three-dimensional networks akin to clathrates. cyberleninka.ru

A significant trajectory involves tuning the physicochemical properties of these materials by modifying their hydrate architecture. The number and arrangement of water molecules within the crystal lattice can profoundly influence properties such as melting point, solubility, and mechanical stability. For instance, by controlling the stoichiometry of water, it may be possible to fine-tune the dissolution rate of 4-Chloropyridine-containing solids. Furthermore, the incorporation of water can alter the electronic environment of the 4-Chloropyridine molecule, potentially impacting its solid-state fluorescence or conductivity.

| Research Focus Area | Experimental Techniques | Target Properties for Tuning | Potential Hydrate Architectures |

| Phase Diagram Construction | Single-Crystal X-ray Diffraction (SC-XRD), Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC) | Thermal Stability, Phase Transitions | Monohydrates, Dihydrates, Higher-order hydrates |

| Cocrystal Engineering | Sonocrystallization, Slow Evaporation, Slurry Crystallization | Solubility, Dissolution Rate, Bioavailability | Binary and Ternary systems with coformers |

| Property Characterization | FT-IR Spectroscopy, Solid-State NMR, Atomic Force Microscopy (AFM) | Mechanical Hardness, Hygroscopicity, Optical Properties | Layered Networks, Channel Hydrates, Clathrate-like Cages |

Deeper Mechanistic Understanding of Water's Role in Regioselectivity and Catalysis

Water is not merely an inert solvent but can actively participate in chemical reactions involving 4-Chloropyridine, particularly in nucleophilic aromatic substitution (SNAr). A key future research direction is to elucidate the precise mechanistic role of water molecules in governing the regioselectivity and rate of these reactions. Nucleophilic attack on chloropyridines is known to be favored at the C2 and C4 positions due to the stabilization of the anionic Meisenheimer intermediate by the electronegative nitrogen atom. stackexchange.comyoutube.com

Future studies will employ advanced spectroscopic and kinetic techniques to probe the transition states of SNAr reactions in aqueous media. Research will aim to differentiate between several potential roles of water:

As a general base catalyst: A water molecule could deprotonate a nucleophile, increasing its reactivity.

As a protic solvent: Water molecules can solvate and stabilize the charged intermediates and transition states through hydrogen bonding, lowering the activation energy.

As a direct nucleophile: Water itself can act as the nucleophile, leading to the formation of 4-hydroxypyridine (B47283). acs.org

A particularly fascinating area will be the study of reactions at the water-organic interface or within micelles, where the structured environment of water can impose unique steric and electronic constraints. researchgate.net Understanding how organized water molecules, or even single water molecules, participate in the reaction coordinate is crucial. This involves investigating whether water forms a "bridge" to deliver the nucleophile or directly stabilizes the leaving group as it departs. This deeper mechanistic insight could lead to the development of highly selective, water-based synthetic methodologies that are both efficient and environmentally benign.

Development of Advanced Computational Models for Hydrated Pyridine Reactivity

To complement experimental investigations, a major future effort will be dedicated to developing sophisticated computational models that can accurately predict the behavior of 4-Chloropyridine in an aqueous environment. These models will provide an atomic-level understanding that is often inaccessible through experiments alone. Quantum mechanics (QM) and molecular dynamics (MD) simulations will be at the forefront of this research. nih.gov

Future computational work will focus on several key areas:

Solvation Structure: Using QM/MM (Quantum Mechanics/Molecular Mechanics) molecular dynamics simulations to accurately model the hydration shell around 4-Chloropyridine. mdpi.com This will reveal the preferred orientation and hydrogen-bonding network of water molecules around both the pyridine nitrogen and the chlorine substituent.

Reaction Mechanisms: Employing Density Functional Theory (DFT) and ab initio methods to map the potential energy surfaces of reactions, such as nucleophilic substitution. researchgate.netnih.gov This will allow for the precise calculation of activation barriers and the characterization of transition state structures, clarifying the catalytic or inhibitory role of individual water molecules.

Predicting Regioselectivity: Developing predictive models based on concepts like the aryne distortion model to forecast how substituents and the aqueous environment influence the preferred site of nucleophilic attack on the pyridine ring. nih.gov

Spectroscopic Prediction: Calculating spectroscopic signatures (e.g., NMR, IR, UV-Vis) for proposed hydrated species and reaction intermediates. This will provide a direct link between theoretical structures and experimental observations, aiding in the identification of transient species.

These advanced models will serve as a predictive tool, enabling chemists to screen potential reaction conditions and design more efficient synthetic routes in silico before undertaking laboratory work. researchgate.net

| Computational Method | Research Objective | Key Predicted Parameters |

| QM/MM Molecular Dynamics | Characterize the hydration shell of 4-Chloropyridine. | Radial Distribution Functions, Hydrogen Bond Lifetimes, Coordination Numbers |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and regioselectivity. | Transition State Geometries, Activation Energies, Reaction Enthalpies |

| Ab initio Methods (e.g., MP2, CCSD(T)) | Provide high-accuracy benchmark calculations for reaction barriers. | Electronic Energies, Gibbs Free Energies of Reaction |